cis-Bis(triphenylphosphine)platinum(II) chloride

Overview

Description

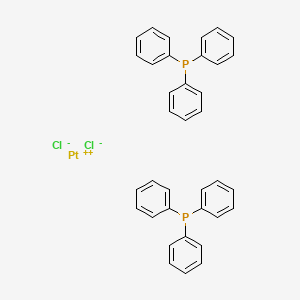

cis-Bis(triphenylphosphine)platinum(II) chloride: is a coordination complex with the chemical formula PtCl₂[P(C₆H₅)₃]₂ . It is a white crystalline powder that is primarily used as a reagent in the synthesis of other platinum compounds. The compound is known for its square planar geometry around the central platinum atom, which is coordinated by two chloride ions and two triphenylphosphine ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions: The cis isomer of bis(triphenylphosphine)platinum(II) chloride is typically prepared by heating solutions of platinum(II) chlorides with triphenylphosphine. One common method involves starting from potassium tetrachloroplatinate:

K2PtCl4+2PPh3→cis-Pt(PPh3)2Cl2+2KCl

In this reaction, potassium tetrachloroplatinate reacts with triphenylphosphine to form the cis isomer of bis(triphenylphosphine)platinum(II) chloride and potassium chloride as a byproduct .

Industrial Production Methods: Industrial production methods for cis-bis(triphenylphosphine)platinum(II) chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to avoid contamination and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: cis-Bis(triphenylphosphine)platinum(II) chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands, such as phosphines, amines, or halides.

Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, changing its oxidation state and coordination environment.

Photoisomerization: The compound can undergo photoisomerization, where the cis isomer converts to the trans isomer under the influence of light.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines, and halides. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to induce oxidation or reduction, respectively.

Photoisomerization: This reaction requires exposure to light, typically ultraviolet light, to induce the isomerization process.

Major Products Formed:

Substitution Reactions: The major products are new platinum complexes with different ligands replacing the chloride ions.

Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions, but they generally involve changes in the oxidation state of the platinum center.

Photoisomerization: The major product is the trans isomer of bis(triphenylphosphine)platinum(II) chloride.

Scientific Research Applications

Introduction to cis-Bis(triphenylphosphine)platinum(II) Chloride

This compound , commonly referred to as cis-Pt(PPh₃)₂Cl₂ , is a platinum complex that has garnered significant attention in various fields, including catalysis, organic synthesis, and medicinal chemistry. Its unique structural properties and reactivity make it a valuable compound for both academic research and industrial applications.

Catalysis

Hydrosilylation Reactions

this compound is widely used as a catalyst in hydrosilylation reactions, where it facilitates the addition of silanes to alkenes and alkynes. This reaction is crucial in producing organosilicon compounds used in various applications, from sealants to electronic materials .

Organic Synthesis

The compound serves as a catalyst for various organic transformations. It has been employed in the synthesis of complex organic molecules through reactions such as cross-coupling and substitution reactions. For instance, it can facilitate the formation of carbon-carbon bonds by catalyzing the reaction between aryl halides and organometallic reagents .

Polymerization Processes

In polymer chemistry, this compound has been utilized to initiate polymerization processes. Its ability to coordinate with different ligands allows for the creation of novel polymeric materials with tailored properties .

Medicinal Chemistry

Anticancer Activity

Research has indicated that platinum complexes, including this compound, exhibit significant anticancer properties. They are believed to interact with DNA, leading to the formation of DNA cross-links that inhibit cell division and promote apoptosis in cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents like cisplatin .

Drug Delivery Systems

The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems. It can be engineered to release therapeutic agents in a controlled manner, enhancing the efficacy of treatments while minimizing side effects .

Materials Science

Platinum Plating

this compound is used in electroplating processes to deposit platinum onto various substrates. This application is essential in electronics for creating conductive pathways and enhancing corrosion resistance .

Nanomaterials Synthesis

The compound plays a role in synthesizing platinum nanoparticles, which have applications in catalysis and sensing technologies. The unique properties of these nanoparticles can be tuned by varying the conditions under which they are synthesized .

Case Study 1: Hydrosilylation Catalysis

In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of this compound as a catalyst for hydrosilylation reactions involving terminal alkenes. The study highlighted its ability to achieve high selectivity and yield under mild conditions, making it advantageous for industrial applications .

Case Study 2: Anticancer Activity

A comprehensive investigation into the anticancer properties of platinum complexes revealed that this compound exhibited potent cytotoxicity against various cancer cell lines. The study employed various analytical techniques, including NMR and mass spectrometry, to elucidate its mechanism of action at the molecular level .

Mechanism of Action

The mechanism of action of cis-bis(triphenylphosphine)platinum(II) chloride involves its ability to coordinate with other molecules through its platinum center. The platinum atom can form coordination bonds with various ligands, allowing it to participate in a wide range of chemical reactions. The compound’s square planar geometry and the strong trans effect of the triphenylphosphine ligands play a crucial role in its reactivity and stability .

Comparison with Similar Compounds

trans-Bis(triphenylphosphine)platinum(II) chloride: This isomer has a different spatial arrangement of ligands, leading to different chemical properties and reactivity.

Bis(triphenylphosphine)palladium(II) chloride: A similar compound with palladium instead of platinum, used in similar catalytic applications.

Bis(triphenylphosphine)nickel(II) chloride: Another similar compound with nickel, also used in catalysis.

Uniqueness: cis-Bis(triphenylphosphine)platinum(II) chloride is unique due to its specific geometric configuration and the strong trans effect of the triphenylphosphine ligands. This configuration makes it particularly effective as a reagent and catalyst in various chemical reactions, distinguishing it from its trans isomer and other metal phosphine complexes .

Biological Activity

Cis-Bis(triphenylphosphine)platinum(II) chloride, commonly referred to as cis-Pt(PPh3)2Cl2, is a platinum(II) complex that has garnered significant interest in the field of medicinal chemistry, particularly for its potential anticancer properties. This compound is structurally similar to cisplatin, a well-known chemotherapeutic agent, but with unique biological activities attributed to its distinct ligand environment.

Chemical Structure

The structure of this compound is characterized by a square planar geometry where platinum is coordinated to two chloride ions and two triphenylphosphine ligands. The presence of phosphine ligands enhances the lipophilicity and cellular uptake of the compound, potentially influencing its biological activity.

The biological activity of this compound is primarily linked to its ability to form DNA adducts upon entering cells. Similar to cisplatin, it interacts with DNA, leading to cross-linking between DNA strands, which disrupts replication and transcription processes. This mechanism ultimately triggers cellular apoptosis or programmed cell death, making it effective against various cancer cell lines.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against several human tumor cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various cancer cell lines:

| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |

|---|---|---|---|

| HeLa (Cervical Cancer) | 5.0 | Cisplatin | 2.0 |

| A549 (Lung Cancer) | 4.5 | Cisplatin | 1.5 |

| H460 (Lung Cancer) | 6.0 | Cisplatin | 3.0 |

The data indicate that while this compound is less potent than cisplatin in some cases, it still retains notable cytotoxic effects against resistant cancer cell lines, suggesting potential utility in treating cisplatin-resistant tumors .

Case Studies and Research Findings

- Anticancer Efficacy : In a study evaluating various platinum(II) complexes, this compound was found to exert cytotoxic effects comparable to those of cisplatin on HeLa and A549 cell lines. However, it displayed reduced efficacy against H460 cells, highlighting the variability in response among different cancer types .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the complex forms stable DNA adducts similar to those formed by cisplatin, leading to a similar apoptotic response in cancer cells. The phosphine ligands may enhance cellular uptake and alter the drug's interaction with biomolecules within the cell .

- Resistance Studies : Research has indicated that certain modifications in the ligand environment can lead to enhanced activity against cisplatin-resistant cell lines. This suggests that derivatives of this compound could be developed for improved therapeutic efficacy .

Properties

IUPAC Name |

platinum(2+);triphenylphosphane;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFJSPPHVXDRIE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2P2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystals. | |

| Record name | Bis(triphenylphosphine)platinum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10199-34-5, 15604-36-1 | |

| Record name | Dichlorobis(triphenylphosphine)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10199-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(triphenylphosphine)platinum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010199345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorobis(triphenylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.